Q2XV9Xhy8D

Description

Contextualization within Contemporary Chemical Biology Research

Within contemporary chemical biology, small molecules with defined reactive centers, such as epoxides, are valuable tools and subjects of investigation. Epoxides are known to undergo ring-opening reactions with various nucleophiles, including biological molecules like proteins and nucleic acids. This reactivity can be leveraged in academic research for applications such as the synthesis of complex molecular structures, the modification of biomolecules to probe their function, and the development of new chemical probes. While extensive specific research on (2S)-2-[(3-methoxyphenoxy)methyl]oxirane is not widely documented in broad databases, the general class of epoxy ethers, particularly those incorporating aromatic rings, is explored for diverse applications. Related methoxyphenoxy epoxides have been investigated in areas such as organic synthesis and materials science, highlighting the potential versatility of this structural class in academic pursuits. smolecule.com The specific stereochemistry at the epoxide carbon (S configuration) also adds a layer of complexity and potential utility, particularly in asymmetric synthesis and studies requiring stereospecific interactions.

Rationale for Scholarly Investigation of (2S)-2-[(3-Methoxyphenoxy)methyl]oxirane

The rationale for scholarly investigation into (2S)-2-[(3-methoxyphenoxy)methyl]oxirane stems primarily from its distinct structural features. The epoxide ring provides a reactive handle for diverse chemical modifications through ring-opening reactions, which can be catalyzed by acids or bases and involve various nucleophiles such as water, alcohols, and amines. smolecule.com The presence of the meta-methoxyphenoxy group introduces an aromatic system with an electron-donating methoxy (B1213986) substituent, which can influence the electronic distribution and reactivity of the epoxide ring. This specific substitution pattern and stereochemistry differentiate it from positional isomers (ortho or para) and enantiomers (R configuration), potentially leading to unique reactivity profiles and interactions. smolecule.com Academic interest may lie in exploring its specific reaction pathways, developing novel synthetic routes utilizing this compound, or investigating its potential interactions with biological systems based on the known activities of related epoxide-containing molecules. The study of such specific isomers contributes to a deeper understanding of structure-activity relationships and the impact of subtle structural variations on chemical behavior and potential biological effects.

Basic Chemical Properties of (2S)-2-[(3-Methoxyphenoxy)methyl]oxirane

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [PubChem] |

| Molecular Weight | 180.20 g/mol | [PubChem] |

| PubChem CID | 11745226 | [PubChem] |

| CAS Number | 250778-97-3 | [PubChem] |

| SMILES | COC1=CC(=CC=C1)OC[C@@H]2CO2 | [PubChem] |

| InChIKey | UCGYCLBMTBEQQM-SNVBAGLBSA-N | [PubChem] |

| Physical Form | Solid | sigmaaldrich.com |

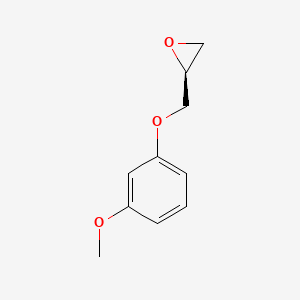

Structure

2D Structure

3D Structure

Properties

CAS No. |

250778-97-3 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2S)-2-[(3-methoxyphenoxy)methyl]oxirane |

InChI |

InChI=1S/C10H12O3/c1-11-8-3-2-4-9(5-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |

InChI Key |

UCGYCLBMTBEQQM-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=CC(=CC=C1)OC[C@@H]2CO2 |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2s 2 3 Methoxyphenoxy Methyl Oxirane

Stereoselective Synthesis of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane

The stereoselective synthesis of chiral epoxides like (2S)-2-[(3-methoxyphenoxy)methyl]oxirane is a key area in asymmetric synthesis. While direct methods specifically for the (2S)-3-methoxyphenoxy isomer may not be extensively documented in readily available literature, general strategies for achieving stereocontrol in epoxide synthesis can be applied or adapted.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is typically cleaved and recovered. In the context of epoxide synthesis, a chiral auxiliary could be attached to a precursor molecule, such as an allylic alcohol or a glycidol (B123203) derivative, to influence the diastereoselectivity of the epoxidation or ring-closing step. While specific examples for (2S)-2-[(3-methoxyphenoxy)methyl]oxirane are not prevalent, chiral auxiliaries have been successfully employed in the asymmetric synthesis of other chiral oxiranes nih.govroyalsocietypublishing.org. For instance, chiral auxiliaries derived from camphor (B46023) or other readily available chiral pools can be used to prepare sulfonium (B1226848) salts, which in turn can react with aldehydes to yield chiral oxiranes with high diastereo- and enantioselectivity nih.gov. The applicability of such approaches to the synthesis of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane would involve designing a synthetic route where a chiral auxiliary is strategically placed on a precursor molecule, such as a substituted allyl alcohol or a glycidol derivative bearing the 3-methoxyphenoxy group, to control the formation of the epoxide stereocenter.

Asymmetric Catalysis in Oxirane Ring Formation

Asymmetric catalysis utilizes chiral catalysts to induce enantioselectivity in chemical reactions. For the formation of oxirane rings, asymmetric epoxidation of olefins is a prominent method. The Sharpless asymmetric epoxidation, for example, is effective for the epoxidation of primary and secondary allylic alcohols using a chiral titanium catalyst and an alkyl hydroperoxide as the oxidant chemscene.comwayne.edu. While (3-methoxyphenoxy)methanol, a potential precursor to (2S)-2-[(3-methoxyphenoxy)methyl]oxirane, is not an allylic alcohol, other catalytic asymmetric epoxidation methods exist for different types of alkene precursors. Chiral metal complexes, such as metal-salen complexes, have been shown to catalyze the asymmetric epoxidation of unfunctionalized olefins with good enantioselectivities scbt.com. Organocatalytic asymmetric epoxidation using chiral ketones or pyrrolidines has also been developed acs.orgresearchgate.net. Adapting these methods for the synthesis of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane would likely involve the asymmetric epoxidation of a suitable styrene (B11656) or allyl ether derivative containing the 3-methoxyphenoxy moiety, mediated by a chiral catalyst.

Enzymatic Synthesis and Biotransformation Pathways

Enzymatic methods and biotransformation pathways offer alternative routes to chiral compounds, often with high chemo- and enantioselectivity under mild conditions. Enzymes such as lipases, epoxide hydrolases, and monooxygenases can be employed for the stereoselective synthesis or kinetic resolution of epoxides and their precursors. For example, enzymatic kinetic resolution of racemic epoxide precursors or intermediates, such as glycidol derivatives or vicinal diols, can yield enantiomerically enriched compounds researchgate.net. Biotransformation using microorganisms or isolated enzymes capable of selectively oxidizing a prochiral precursor or hydrolyzing a racemic epoxide can also provide access to chiral epoxides or related chiral intermediates. While specific enzymatic or biotransformation routes to (2S)-2-[(3-methoxyphenoxy)methyl]oxirane are not detailed in the search results, enzymatic resolution of a related diol intermediate has been reported in the synthesis of a beta-blocker researchgate.net. This suggests that similar enzymatic approaches could potentially be explored for the stereoselective synthesis of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane by acting on a suitable prochiral or racemic precursor.

Functional Group Interconversions and Analog Synthesis for (2S)-2-[(3-methoxyphenoxy)methyl]oxirane

The epoxide ring in (2S)-2-[(3-methoxyphenoxy)methyl]oxirane is a highly reactive functional group that readily undergoes ring-opening reactions with various nucleophiles, leading to the formation of diverse functionalized compounds smolecule.comsmolecule.com. This reactivity is central to the synthesis of analogs and the introduction of new functional groups.

Nucleophilic ring-opening can occur under acidic, neutral, or basic conditions, with the regioselectivity often dependent on the reaction conditions and the nature of the nucleophile. For instance, under acidic conditions, nucleophilic attack typically occurs at the more substituted carbon of the epoxide, while under basic conditions, attack usually occurs at the less substituted carbon. Given the structure of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane, nucleophiles are expected to primarily attack the less substituted methylene (B1212753) carbon of the epoxide ring.

Examples of functional group interconversions and analog synthesis starting from epoxides include:

Formation of 1,2-diols: Acid- or base-catalyzed hydrolysis of the epoxide ring yields the corresponding 1,2-diol.

Formation of β-amino alcohols: Reaction with amines results in the formation of β-amino alcohols, a common structural motif in pharmaceuticals royalsocietypublishing.orgmdpi.com. This reaction involves the nucleophilic attack of the amine on the epoxide carbon.

Formation of β-alkoxy alcohols: Reaction with alcohols under appropriate conditions leads to the formation of β-alkoxy alcohols.

Formation of β-hydroxy sulfides: Reaction with thiols yields β-hydroxy sulfides.

Ring opening with organometallic reagents: Epoxides can react with organolithium or Grignard reagents to form alcohols with a new carbon-carbon bond.

The 3-methoxyphenoxy group can also undergo transformations, although the epoxide ring is typically the more reactive site. Modifications to the methoxy (B1213986) group or the aromatic ring could be performed on suitable precursors or on the epoxide product itself, depending on the desired analog structure and the compatibility of the reagents with the epoxide functionality. Analog synthesis could involve varying the substituent on the phenoxy ring or modifying the linker between the phenoxy group and the oxirane.

Reaction Kinetics and Optimization of Synthetic Pathways for (2S)-2-[(3-methoxyphenoxy)methyl]oxirane

Factors influencing the kinetics of epoxide formation reactions, such as the reaction of a phenol (B47542) with epichlorohydrin (B41342) or the epoxidation of an alkene precursor, include temperature, solvent, concentration of reactants and catalysts, and the presence of additives. Optimization of these parameters is crucial for maximizing yield, stereoselectivity, and reaction rate, while minimizing the formation of byproducts. For instance, the reaction temperature can significantly impact both the reaction rate and the potential for racemization in stereoselective syntheses . Solvent polarity can also influence the reaction pathway and stability of intermediates.

In nucleophilic ring-opening reactions of epoxides, the nature of the nucleophile, catalyst (acid or base), solvent, and temperature all play a role in reaction kinetics and regioselectivity. Optimization studies would typically involve systematically varying these parameters to identify conditions that favor the desired product formation with high efficiency and selectivity.

Kinetic studies often involve monitoring the concentration of reactants and products over time to determine reaction orders and rate constants. This information can be used to develop kinetic models that help in understanding the reaction mechanism and optimizing reaction conditions on a larger scale. While specific kinetic data for the synthesis or reactions of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane is not provided, general kinetic principles for epoxide chemistry would apply.

Mechanistic Investigations of Key Synthetic Transformations Involving (2S)-2-[(3-methoxyphenoxy)methyl]oxirane Precursors

Mechanistic investigations provide insights into the step-by-step process of a chemical reaction, including the transition states and intermediates involved. Understanding the reaction mechanism is essential for rational optimization of reaction conditions and the design of new synthetic methodologies.

For the synthesis of epoxides, common mechanisms include the intramolecular SN2 displacement of a leaving group by an alkoxide (as in the reaction of a chlorohydrin with a base) or the peroxy acid oxidation of an alkene (the Prilezhaev reaction). In the synthesis of glycidyl (B131873) ethers from phenols and epichlorohydrin, the mechanism typically involves the deprotonation of the phenol by a base, followed by nucleophilic attack of the phenoxide anion on the terminal carbon of epichlorohydrin, and subsequent intramolecular cyclization with displacement of chloride to form the epoxide ring.

For stereoselective epoxide formation, mechanistic studies focus on how the chiral catalyst or auxiliary influences the transition state to favor the formation of one enantiomer over the other. For example, mechanistic studies of the Sharpless epoxidation have elucidated the role of the chiral titanium-tartrate complex in coordinating the allylic alcohol and the oxidant, leading to a highly ordered transition state that dictates the stereochemical outcome wayne.edu.

In the case of nucleophilic ring-opening of epoxides, the mechanism involves the attack of a nucleophile on one of the epoxide carbons, accompanied by the cleavage of a carbon-oxygen bond. Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack. Under basic conditions, a strong nucleophile directly attacks the epoxide. Mechanistic studies can help to understand the factors that govern the regioselectivity of ring-opening, such as steric and electronic effects.

While specific mechanistic investigations into the synthesis of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane were not found, the general mechanisms for epoxide formation from precursors like epichlorohydrin and phenols, as well as the mechanisms of epoxide ring-opening reactions, provide a framework for understanding the transformations involved in its synthesis and derivatization.

Investigations into the Biological Mechanisms of 2s 2 3 Methoxyphenoxy Methyl Oxirane in Non Human Systems

Molecular Target Identification and Validation for (2S)-2-[(3-methoxyphenoxy)methyl]oxirane

Detailed studies on the molecular targets of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane are not described in the available literature. The identification of specific proteins, enzymes, or other biomolecules that this compound interacts with is a critical first step in elucidating its mechanism of action. Methodologies commonly employed for such investigations are outlined below, although their specific application to this compound has not been reported.

Proteomic profiling is a powerful approach to identify the molecular targets of a compound within a complex biological sample. Techniques such as chemical proteomics, which often utilize affinity-based probes, can be employed to isolate and identify binding partners of a small molecule from cell lysates or in living cells. While general principles of these methodologies are well-established, specific proteomic studies involving (2S)-2-[(3-methoxyphenoxy)methyl]oxirane have not been found in the public domain.

Affinity-based probes are synthesized by chemically modifying a compound of interest to include a reactive group and a reporter tag. These probes can then be used to covalently label and subsequently identify the molecular targets. The design and synthesis of such probes for (2S)-2-[(3-methoxyphenoxy)methyl]oxirane would be a crucial step in target identification, but no such research has been published.

Investigations into the genetic and epigenetic changes induced by exposure to (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in model organisms such as yeast, nematodes, or rodents are essential for a comprehensive understanding of its biological impact. Such studies would typically involve techniques like transcriptomics (e.g., RNA-seq) and analysis of epigenetic marks (e.g., DNA methylation, histone modifications). However, reports detailing such investigations for this specific compound are not available.

Mechanistic Studies of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane on Protease Activity

The effect of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane on the activity of proteases, a class of enzymes crucial for many physiological processes, has not been characterized in the available literature. Due to the electrophilic nature of the epoxide ring, it is plausible that this compound could interact with nucleophilic residues in the active sites of certain proteases, potentially leading to their inhibition or modulation. However, without experimental data, this remains speculative.

Enzyme kinetic studies are fundamental to characterizing the interaction between a compound and an enzyme. Such analyses would determine the potency (e.g., IC50 or Ki values) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane against a panel of proteases. No such kinetic data for this compound are currently available.

In addition to direct inhibition, some compounds can allosterically modulate enzymes, leading to alterations in their substrate specificity. Investigating whether (2S)-2-[(3-methoxyphenoxy)methyl]oxirane can induce such changes in proteases would require specialized assays. To date, no studies have been published that explore this aspect of the compound's activity.

Mechanistic Studies of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane on Angiogenic Pathways

Angiogenesis, the formation of new blood vessels, is a complex process involving multiple signaling pathways. researchgate.net Investigating a compound's effect on angiogenesis requires a multi-faceted approach using various in vitro and non-human models.

Investigation of Pro-angiogenic and Anti-angiogenic Signaling Pathways Modulated by (2S)-2-[(3-methoxyphenoxy)methyl]oxirane

Key signaling pathways that regulate angiogenesis include the Vascular Endothelial Growth Factor (VEGF) and Angiopoietin (Ang) pathways. nih.govnih.gov To determine if a compound modulates these pathways, researchers would treat endothelial cells with the compound and measure the expression and activation of key signaling proteins.

Pro-angiogenic pathways often involve the activation of receptor tyrosine kinases like VEGFR-2, leading to downstream signaling cascades that promote cell proliferation and migration. researchgate.netnih.gov

Anti-angiogenic pathways can involve the inhibition of these pro-angiogenic signals or the activation of inhibitory pathways. nih.govmdpi.com

Techniques such as Western blotting would be used to quantify the phosphorylation status of key proteins (e.g., VEGFR-2, Akt, ERK), while quantitative PCR (qPCR) would measure changes in the gene expression of angiogenic factors like VEGF and Ang-2. nih.govnih.gov

Cellular Migration and Invasion Assays in Endothelial Cells Treated with (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in In Vitro Models

Endothelial cell migration and invasion are critical steps in angiogenesis. Standard in vitro assays to measure these processes include:

Wound Healing/Scratch Assay: A confluent monolayer of endothelial cells is "scratched" to create a cell-free gap. The rate at which cells migrate to close the gap is measured over time in the presence or absence of the test compound. nih.govnih.gov

Transwell Migration (Boyden Chamber) Assay: This assay measures directed cell migration (chemotaxis). Endothelial cells are placed in the upper chamber of a porous membrane, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side is quantified. promocell.comspringernature.com

Invasion Assay: This is a modification of the transwell assay where the membrane is coated with a layer of extracellular matrix (e.g., Matrigel). This assay measures the ability of cells to degrade the matrix and migrate through, mimicking the invasion of the basement membrane. researchgate.netnih.gov

Below is a hypothetical data table illustrating potential results from such assays.

| Assay Type | Control (Vehicle) | (2S)-2-[(3-methoxyphenoxy)methyl]oxirane Treated | Percent Inhibition |

| Migration (% Gap Closure at 12h) | 85 ± 5% | 30 ± 7% | 64.7% |

| Invasion (Cells per field) | 150 ± 12 | 45 ± 9 | 70.0% |

Vascular Sprouting and Tube Formation Assays in the Presence of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in Non-Human Models

To assess the ability of a compound to inhibit the formation of capillary-like structures, two key assays are widely used:

Tube Formation Assay: Endothelial cells are plated on a basement membrane extract (Matrigel). In the presence of pro-angiogenic factors, they rapidly form interconnected, tube-like structures. The extent of tube formation (e.g., total tube length, number of branch points) is quantified to assess the anti-angiogenic potential of a compound. nih.govnih.govresearchgate.net

Spheroid-Based Sprouting Assay: Endothelial cells are grown as three-dimensional spheroids, which are then embedded in a collagen or fibrin (B1330869) gel. This 3D model allows for the measurement of angiogenic sprouting from the spheroid body in response to stimuli, providing a more physiologically relevant context. frontiersin.orgresearchgate.netmdpi.com

Mechanistic Studies of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane on DNA Interactions

Direct Binding of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane to DNA Structures

The oxirane (epoxide) ring in the structure of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane suggests potential reactivity as an alkylating agent. Epoxides can react with nucleophilic sites on DNA bases, such as the N7 position of guanine, forming covalent adducts. nih.gov

To investigate direct binding, purified DNA would be incubated with the compound in vitro. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would then be used to identify and characterize any resulting DNA adducts. nih.gov These methods can determine the precise chemical structure of the adduct and the specific site of modification on the DNA base. nih.gov

Impact of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane on DNA Replication and Repair Mechanisms in Non-Human Systems

No publicly available research data details the effects of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane on DNA replication or repair pathways in any non-human system.

Modulation of Gene Expression Profiles by (2S)-2-[(3-methoxyphenoxy)methyl]oxirane through Epigenetic Modifications

There is no available scientific literature that investigates whether (2S)-2-[(3-methoxyphenoxy)methyl]oxirane can modulate gene expression through epigenetic mechanisms such as DNA methylation or histone modification.

Structure-Activity Relationship (SAR) Studies of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane Analogs

No SAR studies for analogs of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane have been published.

Design and Synthesis of Analogs with Varied Substituents

The design and synthesis of analogs of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane are not described in the available literature.

Correlation of Structural Modifications with Biological Potency and Selectivity in Non-Human Assays

Without synthesized analogs, no data exists correlating structural modifications of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane to biological potency or selectivity.

Ligand Efficiency and Druggability Assessment of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane Derivatives

There are no published assessments of ligand efficiency or druggability for derivatives of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane.

Cellular and Subcellular Effects of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in In Vitro Models

Specific studies detailing the cellular or subcellular effects of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in in vitro models could not be found in the scientific literature.

Effects on Cell Proliferation and Viability in Non-Human Cell Lines

There is no available data from in vitro studies on non-human cell lines to construct a detailed analysis of the effects of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane on cell proliferation and viability. Parameters such as IC50 (half-maximal inhibitory concentration) values, effects on cell cycle progression, and comparative cytotoxicity across different cell types have not been documented in the accessible scientific literature.

Induction of Apoptosis and Necrosis Pathways

Scientific investigations into the ability of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane to induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis) in non-human cells have not been reported. As a result, there is no information regarding its potential to activate key apoptotic proteins like caspases or its impact on mitochondrial membrane potential, which are critical indicators of apoptosis.

Modulations of Cellular Signaling Cascades by (2S)-2-[(3-methoxyphenoxy)methyl]oxirane

The interaction of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane with intracellular signaling pathways remains uninvestigated. There are no studies detailing its effects on key signaling cascades that regulate cell fate and function, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or the JAK/STAT pathway, in any non-human system.

Subcellular Localization and Trafficking of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane

Information regarding the uptake, distribution, and localization of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane within non-human cells is not available. Studies employing techniques such as fluorescence microscopy or subcellular fractionation to determine its accumulation in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus have not been published.

Organismal-Level Mechanistic Inquiries of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in Non-Human In Vivo Models

Research at the whole-organism level to understand the mechanisms of action of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in non-human animal models is also absent from the public domain.

Pharmacodynamic Profiling in Animal Models

There are no published pharmacodynamic studies of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in any animal models. Therefore, information on the biochemical and physiological effects of the compound and its mechanism of action at the systemic level is currently unknown.

Investigation of Organ-Specific Effects and Tissue Distribution in Non-Human Species

Data on the biodistribution and potential organ-specific effects of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane following in vivo administration in non-human species are not available. Studies that would provide insights into the accumulation of the compound or its metabolites in various tissues and any associated pathological changes have not been conducted or reported.

Cross-Species Comparative Mechanistic Studies

The primary mechanism of action for Nisoxetine across species is the selective inhibition of norepinephrine (B1679862) reuptake. wikipedia.org However, the potency, selectivity, and downstream effects can vary between different animal models. These differences are crucial for interpreting preclinical data and understanding the nuances of the noradrenergic system.

Comparative Binding Affinity and Selectivity:

Nisoxetine exhibits a high affinity for the norepinephrine transporter (NET) across various species. nih.gov It is significantly more potent in blocking norepinephrine uptake compared to its effects on serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) transporters. wikipedia.org Studies have shown that Nisoxetine is approximately 1000-fold more potent at inhibiting norepinephrine uptake than serotonin uptake and 400-fold more potent than its inhibition of dopamine uptake. wikipedia.org

In rat vas deferens membranes, [3H]nisoxetine binding demonstrated high affinity and saturation to a single population of sites. nih.gov This binding is sodium-dependent, a characteristic feature of monoamine transporter function. nih.gov Comparative studies often utilize rodent models, such as rats and mice, to elucidate these binding profiles. For instance, research in mice demonstrated Nisoxetine's potent antagonism of 6-hydroxydopamine-induced norepinephrine depletion, highlighting its specificity for noradrenergic neurons. nih.gov In contrast, it had no effect on p-chloroamphetamine-induced serotonin depletion, further confirming its selectivity. nih.gov

Interestingly, studies using knockout mice have provided deeper insights. In mice lacking the norepinephrine transporter (NET knock-out), Nisoxetine failed to block dopamine uptake in the frontal cortex, caudate, and nucleus accumbens. jneurosci.org This confirms that the effects of Nisoxetine on dopamine levels in these regions are mediated through the NET, not the dopamine transporter (DAT). jneurosci.org This is particularly relevant in the prefrontal cortex, where the NET is primarily responsible for clearing extracellular dopamine. jneurosci.orgnih.gov

The following table summarizes the comparative selectivity of Nisoxetine for monoamine transporters.

| Transporter | Selectivity vs. NET | Species Studied |

| Serotonin Transporter (SERT) | ~1000-fold lower affinity | Rat, Mouse |

| Dopamine Transporter (DAT) | ~400-fold lower affinity | Rat, Mouse |

Functional and Behavioral Effects Across Species:

The functional consequences of NET inhibition by Nisoxetine have been explored in various animal models, revealing both similarities and differences.

In rodent models of pain, inhibitors of norepinephrine reuptake like Nisoxetine have shown potent anti-nociceptive effects. drugbank.com This effect is observed in models of both chronic inflammatory and neuropathic pain. drugbank.com The efficacy of Nisoxetine in these models underscores the significant role of the noradrenergic system in pain modulation across different rodent species. drugbank.com

Studies on feeding behavior in mice have shown that Nisoxetine alone does not significantly affect food intake. wikipedia.org However, when combined with a dopamine reuptake inhibitor, a profound synergistic inhibition of food intake is observed. wikipedia.org This suggests a complex interaction between norepinephrine and dopamine systems in the regulation of ingestive behavior in mice.

In rats, continuous administration of Nisoxetine has been shown to alter gene expression. For example, a seven-day infusion led to significant increases in prodynorphin (PDYN) gene expression in the hypothalamus, nucleus accumbens, and hippocampus, while causing a decrease in the caudate putamen. nih.gov These region-specific changes indicate that the downstream effects of sustained NET blockade can be complex and vary across different brain areas. nih.gov

Furthermore, positron emission tomography (PET) studies in baboons have utilized radiolabeled Nisoxetine to visualize and study the norepinephrine transporter in the living brain. nih.gov These studies are crucial for understanding the distribution and function of NET in non-human primates, providing a translational bridge to human studies. nih.gov

The table below provides a comparative overview of some of the research findings in different non-human systems.

| Species | Model/System | Key Mechanistic Finding |

| Mouse | 6-hydroxydopamine-induced amine depletion | Potent and specific inhibitor of norepinephrine uptake. nih.gov |

| Mouse | NET knock-out models | Dopamine uptake in the frontal cortex is primarily mediated by NET. jneurosci.org |

| Rat | Vas deferens membranes | High-affinity, saturable, and sodium-dependent binding to NET. nih.gov |

| Rat | Chronic infusion | Alters prodynorphin gene expression in a region-specific manner. nih.gov |

| Rodents | Chronic pain models | Produces potent anti-nociceptive effects. drugbank.com |

| Baboon | Positron Emission Tomography (PET) | Used as a radiotracer to image and study brain NET. nih.gov |

Computational Chemistry and Molecular Modeling of 2s 2 3 Methoxyphenoxy Methyl Oxirane

Quantum Chemical Calculations of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane Reactivity and Electronic Structure

Quantum chemical calculations, often based on density functional theory (DFT) or ab initio methods, are fundamental for understanding the electronic structure and intrinsic reactivity of a molecule like (2S)-2-[(3-methoxyphenoxy)methyl]oxirane. These calculations can determine optimized molecular geometries, energy levels, and charge distributions. Analysis of frontier molecular orbitals (HOMO and LUMO) can predict potential sites for nucleophilic and electrophilic attack, which is particularly relevant for the reactive epoxide ring. rsdjournal.org

Key properties that can be calculated include:

Molecular Geometry: Determination of the most stable 3D arrangement of atoms, bond lengths, angles, and dihedral angles.

Electronic Properties: Calculation of atomic charges, dipole moment, and molecular electrostatic potential (MEP) surface. The MEP can visually represent the charge distribution, highlighting regions prone to electrostatic interactions.

Energetic Properties: Calculation of total energy, heat of formation, and ionization potential.

Reactivity Descriptors: Analysis of HOMO and LUMO energies and coefficients, which provide insights into electron donating and accepting capabilities and regioselectivity of reactions. For epoxides, understanding the electron density distribution around the three-membered ring is crucial for predicting ring-opening reactions.

While specific quantum chemical data for (2S)-2-[(3-methoxyphenoxy)methyl]oxirane were not extensively detailed in the search results, these calculations are standard practice for characterizing small organic molecules and their reactive centers. For instance, studies on other organic compounds utilize B3LYP hybrid functional with basis sets like 6-311++G(d,p) for geometry optimization and electronic structure analysis. mdpi.com

An illustrative table showing typical outputs from quantum chemical calculations for a molecule of this size might include:

| Property | Value (Illustrative) | Unit |

| Total Energy | -765.xxxx | Hartree |

| HOMO Energy | -0.2xx | eV |

| LUMO Energy | -0.0xx | eV |

| Dipole Moment | x.xx | Debye |

| (Selected) Atomic Charge (O) | -0.xxx | e |

Note: The values in this table are illustrative and not specific to (2S)-2-[(3-methoxyphenoxy)methyl]oxirane without performing the actual calculations.

Molecular Docking and Dynamics Simulations of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane with Biological Targets

Molecular docking and dynamics simulations are computational techniques used to predict the binding modes and affinities of a small molecule (ligand) to a larger biological target, such as a protein or DNA. nih.govelifesciences.orgresearchgate.net These methods are crucial in understanding potential molecular interactions and identifying putative biological targets.

Molecular docking explores the possible orientations and conformations of the ligand within the binding site of the target and estimates a binding score. Molecular dynamics simulations extend this analysis by simulating the time-dependent behavior of the ligand-target complex, providing insights into the stability of the complex, conformational changes, and the strength and dynamics of interactions over time. nih.govmdpi.com

For (2S)-2-[(3-methoxyphenoxy)methyl]oxirane, these simulations could be used to:

Identify potential protein targets by screening against databases of protein structures.

Predict the preferred binding orientation and conformation within a target's active site or binding pocket.

Estimate the binding free energy, providing a quantitative measure of the interaction strength.

Analyze the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

Studies on other compounds demonstrate the application of these techniques to investigate interactions with various biological molecules. nih.govresearchgate.netmdpi.com Flexible docking and subsequent molecular dynamics simulations are commonly employed to refine binding poses and assess complex stability. nih.gov

Protein-Ligand Interaction Analysis

Molecular docking and dynamics simulations provide detailed information about how (2S)-2-[(3-methoxyphenoxy)methyl]oxirane might interact with proteins. This analysis focuses on the specific amino acid residues in the protein's binding site that interact with the ligand and the nature of these interactions.

Key aspects of protein-ligand interaction analysis include:

Binding Pose: The predicted 3D orientation and position of the ligand within the protein's binding site.

Interacting Residues: Identification of amino acids in the protein that are in close proximity to the ligand.

Types of Interactions: Characterization of non-covalent interactions, such as hydrogen bonds (identifying donor and acceptor atoms), hydrophobic contacts (interactions between nonpolar groups), π-π stacking (interactions between aromatic rings), and salt bridges (electrostatic interactions between charged groups).

Binding Energy Decomposition: Breaking down the total binding free energy into contributions from individual residues or types of interactions.

Illustrative data from protein-ligand interaction analysis could be presented in tables summarizing the key interactions for a predicted binding pose:

| Interaction Type | Interacting Protein Residue | Interacting Ligand Atom | Distance (Å) |

| Hydrogen Bond | Ser XXX (OH) | O (Epoxide) | x.x |

| Hydrophobic Contact | Leu YYY | Phenyl Ring (C) | x.x - y.y |

| π-π Stacking | Phe ZZZ | Phenyl Ring | x.x |

Note: The residues, atoms, and distances are illustrative examples.

DNA-Ligand Interaction Modeling

While proteins are common targets, small molecules can also interact with DNA. Modeling DNA-ligand interactions for (2S)-2-[(3-methoxyphenoxy)methyl]oxirane would involve simulating its binding to DNA duplexes. Potential modes of interaction include intercalation (inserting between base pairs), groove binding (interacting with the major or minor groove), or specific interactions with the DNA backbone. elifesciences.orgnih.gov

Computational methods for DNA-ligand interaction modeling can:

Predict preferred binding sites on the DNA.

Determine the orientation and stability of the ligand-DNA complex.

Analyze interactions with DNA bases, sugars, and phosphate (B84403) backbone.

Studies on DNA-protein interactions provide a foundation for modeling small molecule-DNA binding, utilizing models that capture the intricacies of these interactions. elifesciences.orgnih.gov Given the epoxide group, covalent interactions with DNA bases are also a theoretical possibility that could be explored computationally, although this would involve different simulation methodologies than standard non-covalent docking.

De Novo Design and Virtual Screening of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane Derivatives

De novo design and virtual screening are computational approaches used to discover new molecules with desired properties, often based on the structure of a known active compound like (2S)-2-[(3-methoxyphenoxy)methyl]oxirane or the structure of a biological target.

De Novo Design: This approach involves building new molecular structures piece by piece within the binding site of a target or by linking molecular fragments. The goal is to design novel molecules that are predicted to bind effectively to the target or possess desired properties. nih.gov

Virtual Screening: This involves computationally screening large databases of commercially available or synthesizable compounds to identify those that are predicted to bind to a target or have favorable properties. This is often done using docking simulations or pharmacophore models (3D arrangements of chemical features essential for activity). mdpi.comresearchgate.netnih.gov

For (2S)-2-[(3-methoxyphenoxy)methyl]oxirane, these methods could be applied to:

Design novel derivatives that retain or enhance the desirable characteristics of the parent compound while potentially improving other properties (e.g., binding affinity, selectivity).

Identify existing compounds in databases that are structurally similar or predicted to interact with the same targets.

Virtual screening workflows often involve preparing the target protein and ligand databases, performing docking or pharmacophore matching, and then analyzing and prioritizing the top-ranked compounds for potential experimental validation. mdpi.comresearchgate.netnih.gov De novo design algorithms can generate entirely new chemical scaffolds or modify existing ones based on design principles derived from computational analysis. nih.gov

Advanced Analytical and Methodological Approaches for 2s 2 3 Methoxyphenoxy Methyl Oxirane Research

Spectroscopic Characterization Techniques for (2S)-2-[(3-methoxyphenoxy)methyl]oxirane and its Bioconjugates

Spectroscopic methods play a fundamental role in confirming the structure and assessing the purity of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane and any resulting bioconjugates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for this purpose.

NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. Analysis of chemical shifts, splitting patterns, and integration allows for unambiguous structural confirmation. Studies on related epoxy and aryloxypropanolamine compounds frequently report the use of 1H NMR and 13C NMR for structural elucidation longdom.orgnih.govslideshare.netmdpi.comnottingham.ac.ukscience.govnih.govnih.gov. For instance, 1H NMR spectra typically show characteristic signals for the methoxy (B1213986) group protons, the aromatic protons, and the protons associated with the oxirane ring and the methylene (B1212753) linker. 13C NMR provides corresponding signals for the carbon atoms in these functional groups.

IR spectroscopy is valuable for identifying key functional groups based on their characteristic vibrational frequencies. The presence of the epoxide ring, ether linkages, and aromatic ring in (2S)-2-[(3-methoxyphenoxy)methyl]oxirane can be confirmed by specific absorption bands in the IR spectrum longdom.orgslideshare.netscience.govnih.gov.

Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is essential for determining the accurate molecular weight of the compound and its bioconjugates, providing confirmation of their elemental composition slideshare.netmdpi.comnih.gov. Techniques like Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR MS) offer high accuracy for mass measurements mdpi.com. The fragmentation patterns observed in mass spectrometry can also provide additional structural information.

While specific spectroscopic data for (2S)-2-[(3-methoxyphenoxy)methyl]oxirane were not extensively detailed in the search results, the application of these standard techniques to similar compounds indicates their relevance. Table 1 provides a generalized representation of the types of spectroscopic data that would be acquired for structural characterization.

Table 1: Representative Spectroscopic Data Types for (2S)-2-[(3-methoxyphenoxy)methyl]oxirane Characterization

| Technique | Information Provided | Key Spectral Features (Expected) |

| 1H NMR | Hydrogen environment, connectivity | Chemical shifts (δ), multiplicity, integration |

| 13C NMR | Carbon skeleton, functional groups | Chemical shifts (δ) |

| IR Spectroscopy | Presence of functional groups | Characteristic absorption bands (cm⁻¹) |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Molecular ion peak, fragment ions, accurate mass |

Chromatographic and Mass Spectrometric Methodologies for Metabolite Identification in Non-Human Biological Samples

Identifying metabolites of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in non-human biological samples requires robust separation and detection techniques. Chromatographic methods, coupled with mass spectrometry, are the primary tools for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the separation and identification of polar and semi-polar compounds, including potential metabolites of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane. These techniques allow for the separation of complex mixtures present in biological matrices, with MS providing molecular weight and structural information on the separated components. LC-MS/MS offers enhanced selectivity and sensitivity through the fragmentation of parent ions, which is particularly useful for confirming the identity of metabolites researchgate.netresearchgate.net. Studies on related compounds and drug metabolites in biological samples highlight the utility of LC-MS/MS for identification and quantification researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile or semi-volatile compounds. While the parent compound might require derivatization for GC analysis, some potential metabolites could be amenable to this technique. GC-MS has been used for the identification of various organic compounds and metabolites in biological extracts. GC coupled with Flame Ionization Detection (GC-FID) has also been reported for the separation and determination of methoxyphenols in urine, suggesting its potential for analyzing certain metabolic products.

Thin Layer Chromatography (TLC) can be used as a preliminary technique for separating components in a sample and monitoring the progress of metabolic reactions or the purity of isolated metabolites longdom.orgnih.govnottingham.ac.uk.

The identification of metabolites typically involves comparing their chromatographic retention times and mass spectral data (molecular ions and fragmentation patterns) to those of the parent compound and synthesized or reference standards of predicted metabolites. High-resolution mass spectrometers, such as Orbitrap systems, are valuable for accurate mass measurements of metabolites, aiding in the determination of their elemental composition nottingham.ac.uk.

Table 2 provides a generalized overview of chromatographic and mass spectrometric approaches applicable to metabolite identification.

Table 2: Representative Chromatographic and Mass Spectrometric Approaches for Metabolite Identification

| Technique | Separation Mechanism | Detection Method | Application in Metabolite ID |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Separation, identification, and quantification of metabolites |

| GC-MS | Gas Chromatography | Mass Spectrometry | Separation and identification of volatile/semi-volatile metabolites |

| TLC | Planar Chromatography | Visualization (UV, staining) | Separation and monitoring of components |

| GC-FID | Gas Chromatography | Flame Ionization Detector | Separation and quantification of volatile compounds |

Imaging Techniques for Visualizing (2S)-2-[(3-methoxyphenoxy)methyl]oxirane Distribution and Target Engagement

Visualizing the distribution of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane within non-human biological systems and assessing its engagement with specific targets presents analytical challenges that can potentially be addressed using various imaging techniques. While direct imaging studies of this specific compound were not found, the application of imaging modalities for related compounds and targets provides insights into potential approaches.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can be used to study the distribution and pharmacokinetics of labeled compounds in living subjects. The development of PET radiotracers targeting enzymes like soluble epoxide hydrolase (sEH), which are involved in epoxide metabolism, demonstrates the feasibility of using PET for imaging aspects related to epoxide biology and target engagement. By labeling (2S)-2-[(3-methoxyphenoxy)methyl]oxirane or a relevant bioconjugate with a positron-emitting isotope (e.g., 11C or 18F), its distribution in tissues and organs of non-human subjects could potentially be visualized and quantified over time. PET can also be applied to assess target engagement by using a labeled ligand that competes with the compound of interest for binding to a specific target.

Fluorescence imaging techniques offer high sensitivity and spatial resolution, particularly at the cellular and tissue level. The use of fluorescently labeled inhibitors to visualize enzymes like sEH in living cells by fluorescence microscopy illustrates the potential of this approach for studying target engagement. If (2S)-2-[(3-methoxyphenoxy)methyl]oxirane or a derivative could be functionalized with a fluorescent tag without significantly altering its biological properties, fluorescence imaging could be used to study its cellular uptake, distribution within cells, and co-localization with potential targets. Ratiometric fluorescent probes have also been used in biological systems to monitor specific cellular events science.gov.

Mass Spectrometry Imaging (MSI) is an ex vivo technique that allows for the visualization of the spatial distribution of compounds, including drugs and metabolites, within tissue sections nih.gov. MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) or Desorption Electrospray Ionization (DESI-MSI), could potentially be applied to analyze the distribution of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane and its metabolites in tissue samples from non-human studies.

While the direct application of these imaging techniques to (2S)-2-[(3-methoxyphenoxy)methyl]oxirane requires specific method development and potentially the synthesis of labeled derivatives or probes, the principles and successful applications in related areas suggest their potential utility for investigating the compound's distribution and target interactions in non-human biological systems.

Potential Applications of 2s 2 3 Methoxyphenoxy Methyl Oxirane As a Research Tool

Application in Angiogenesis Research Models

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including cancer development. Research into angiogenesis often involves identifying compounds that can modulate this process. Some compounds containing epoxide functionalities have demonstrated biological activities, including potential antitumor properties. smolecule.com Given the link between angiogenesis and tumor growth, compounds with such activities may be investigated for their effects on angiogenic pathways. Although the provided information does not include direct studies on the application of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in angiogenesis research models, the reported biological potential of related epoxide-containing structures suggests that this compound or its derivatives could be considered for evaluation in such research contexts.

Utility in Investigating DNA-Modifying Processes

Investigation into the utility of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in DNA-modifying processes was not found within the scope of the provided search results.

Development of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane Derivatives for Mechanistic Studies

The epoxide ring in (2S)-2-[(3-methoxyphenoxy)methyl]oxirane is a highly reactive functional group that readily undergoes ring-opening reactions with various nucleophiles, such as amines, alcohols, and thiols. This reactivity makes the compound a valuable starting material for the synthesis of a wide range of derivatives. These derivatives can then be employed in mechanistic studies to understand biological pathways, explore structure-activity relationships, and develop new chemical tools or potential therapeutic agents.

For instance, the reaction of epoxides with amines is a common method for synthesizing β-amino alcohols or propanolamine (B44665) derivatives. targetmol.comnih.govacs.org Several studies highlight the synthesis of such derivatives from related aryloxy epoxides for investigating their biological activities. targetmol.comnih.govacs.orgresearchgate.net These synthetic strategies involve the nucleophilic attack of an amine on the epoxide ring, leading to its opening and the formation of a new carbon-nitrogen bond and a hydroxyl group.

The development of these derivatives allows researchers to systematically modify the structure of the parent compound and evaluate how these changes impact interactions with biological targets or participation in chemical reactions. This is crucial for elucidating mechanisms of action and identifying key structural features responsible for desired properties.

Furthermore, the use of isotopically labeled versions of compounds, such as deuterated epoxides, can be invaluable in mechanistic studies to track the fate of the molecule or specific atoms within a reaction or biological system. nih.gov While specific data for labeled (2S)-2-[(3-methoxyphenoxy)methyl]oxirane was not prominently featured, the availability of such techniques underscores the potential for using derivatives in detailed mechanistic investigations.

The synthesis of derivatives from (2S)-2-[(3-methoxyphenoxy)methyl]oxirane typically involves reacting the epoxide with a chosen nucleophile under controlled conditions. The outcome of the ring-opening can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. The resulting derivatives, such as propanolamines, retain the methoxyphenoxy group but feature a modified side chain, allowing for targeted interactions in research applications.

| Reaction Type | Illustrative Nucleophile Class | Resulting Functional Group | Potential Research Utility |

| Epoxide Ring Opening | Amine | β-Amino Alcohol | Synthesis of biologically active analogs, mechanistic probes |

| Epoxide Ring Opening | Alcohol | Glycol Ether | Synthesis of new materials, modification of properties |

| Epoxide Ring Opening | Thiol | β-Hydroxy Thioether | Synthesis of potential enzyme inhibitors, bioconjugation |

Through the systematic synthesis and study of such derivatives, the research potential of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane as a tool for exploring chemical reactivity and biological interactions can be fully realized.

Future Directions and Emerging Research Avenues for 2s 2 3 Methoxyphenoxy Methyl Oxirane

Exploration of Novel Biological Targets Beyond Proteases, Angiogenesis, and DNA

While the broad biological activities of epoxides, such as antitumor, antibacterial, and antifungal properties, are recognized due to their potential to react with biological macromolecules, the specific interactions of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane with a wider array of biological targets warrant detailed investigation. researchgate.netsmolecule.com The epoxide ring's reactivity facilitates covalent binding, a mechanism that can modulate the function of various proteins and enzymes. researchgate.net

Future research could focus on high-throughput screening approaches to identify novel protein targets that (2S)-2-[(3-methoxyphenoxy)methyl]oxirane interacts with. Given that related epoxide-containing compounds have shown interactions with enzymes involved in metabolic pathways and receptors related to cell signaling and growth, exploring these broad categories for specific interactions with (2S)-2-[(3-methoxyphenoxy)methyl]oxirane represents a promising avenue. smolecule.com For instance, investigating its potential modulation of various kinases, phosphatases, or other regulatory proteins could reveal new therapeutic possibilities. The stereochemistry of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane is crucial, as enantiomers can exhibit differential interactions with biological targets, underscoring the importance of using the specific (2S) isomer in such studies. depauw.edu

Furthermore, exploring interactions with lipid membranes or other cellular components could uncover mechanisms of action independent of direct protein or DNA binding. The lipophilic nature conferred by the methoxyphenoxy group may influence its cellular uptake and distribution, impacting its accessibility to intracellular targets.

Integration with Systems Biology and Omics Approaches

Integrating the study of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane with systems biology and various omics approaches (genomics, proteomics, metabolomics) can provide a holistic understanding of its biological impact. Rather than focusing on single targets, these approaches can reveal the complex network perturbations induced by the compound within a biological system.

Proteomics, for example, could be employed to identify all proteins that covalently bind to (2S)-2-[(3-methoxyphenoxy)methyl]oxirane within cells or tissues. This would provide a comprehensive map of its direct targets. Metabolomics could help in understanding how the compound affects cellular metabolic pathways, revealing downstream effects of its interactions. Transcriptomics could shed light on changes in gene expression profiles upon exposure to the compound, indicating affected signaling pathways and biological processes.

By combining these omics data with computational modeling, researchers can build predictive models of the compound's biological activity and identify potential off-target effects. This systems-level perspective is crucial for understanding the full biological profile of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane and guiding the development of derivatives with improved specificity and efficacy.

Collaborative Research Paradigms and Data Sharing Initiatives

Advancing the research on (2S)-2-[(3-methoxyphenoxy)methyl]oxirane can significantly benefit from collaborative research paradigms and open data-sharing initiatives. Given that research on specific, less widely studied compounds can be fragmented, pooling resources, expertise, and data across institutions can accelerate discoveries.

Establishing consortia or collaborative networks focused on the biological exploration of epoxide derivatives, including (2S)-2-[(3-methoxyphenoxy)methyl]oxirane, can facilitate standardized screening protocols, share libraries of synthesized derivatives, and jointly analyze complex datasets generated from omics studies.

Data-sharing platforms and open-access databases can play a vital role in disseminating research findings, even negative results, which can prevent redundant experiments and inform future study designs. Sharing information on synthesis methods, spectroscopic data, and preliminary biological screening results can foster innovation and attract researchers from diverse fields, such as computational chemistry, chemical biology, and pharmacology, to contribute to the understanding of this compound.

Challenges and Opportunities in the Academic Research Landscape of Epoxides like (2S)-2-[(3-methoxyphenoxy)methyl]oxirane

Academic research into epoxides like (2S)-2-[(3-methoxyphenoxy)methyl]oxirane faces both unique challenges and significant opportunities.

Challenges:

Reactivity and Stability: The inherent reactivity of the epoxide ring, while enabling diverse transformations, also presents challenges in handling, storage, and formulating the compound for biological assays. rsc.orgsmolecule.comresearchgate.net Stability in biological media is a key concern that needs to be addressed.

Selectivity: Achieving high selectivity in reactions with biological targets among the myriad of nucleophiles present in a biological system is a significant challenge. Off-target interactions can lead to unwanted side effects.

Synthesis of Enantiopure Forms: The biological activity of chiral epoxides is often highly dependent on their stereochemistry. depauw.edu Access to enantiopure (2S)-2-[(3-methoxyphenoxy)methyl]oxirane is crucial for accurate biological evaluation, and asymmetric synthesis or chiral resolution methods can be challenging and costly.

Funding and Resources: Research on less-established compounds can face challenges in securing dedicated funding compared to more widely studied areas.

Opportunities:

Chemical Diversity: The epoxide ring serves as a versatile scaffold for the synthesis of a wide range of derivatives through ring-opening reactions with various nucleophiles. rsc.orgsmolecule.comsmolecule.com This allows for the generation of chemically diverse libraries for biological screening.

Mechanism of Action Studies: The reactive nature of the epoxide provides a handle for studying mechanisms of action, particularly through the identification of covalent binding partners.

Development of Novel Probes: (2S)-2-[(3-methoxyphenoxy)methyl]oxirane and its derivatives can be utilized to develop chemical probes for studying biological processes and identifying new drug targets.

Collaboration Potential: The multidisciplinary nature of epoxide research, spanning synthesis, chemical biology, and pharmacology, offers significant opportunities for collaboration between chemists and biologists.

Overcoming the challenges through innovative synthetic strategies, targeted biological investigations, and collaborative efforts will be key to unlocking the full potential of (2S)-2-[(3-methoxyphenoxy)methyl]oxirane in academic research.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.